2-(4-bromophenyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate
Overview
Description
2-(4-bromophenyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound with a unique structure that includes a bromophenyl group, a thiophene ring, and an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-bromophenyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-(4-bromophenyl)thiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-(4-bromophenyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-5-thiophen-2-yl-4H-imidazol-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-10-14(13-4-3-9-21-13)18(20)15(2,17(10)19)11-5-7-12(16)8-6-11/h3-10,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJREFMPITYUBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=[N+](C(N1O)(C)C2=CC=C(C=C2)Br)[O-])C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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